molecular formula C16H12F3N3O2 B11796526 2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol

2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol

Katalognummer: B11796526
Molekulargewicht: 335.28 g/mol
InChI-Schlüssel: IAKPFCPAGIRPQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a methoxyphenol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol typically involves multiple steps, starting with the preparation of the triazole ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the triazole ring could produce dihydrotriazoles.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The triazole ring can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and modulating the protein’s activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-4-(3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-5-yl)phenol is unique due to the combination of its trifluoromethyl group, triazole ring, and methoxyphenol moiety

Eigenschaften

Molekularformel

C16H12F3N3O2

Molekulargewicht

335.28 g/mol

IUPAC-Name

2-methoxy-4-[3-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]phenol

InChI

InChI=1S/C16H12F3N3O2/c1-24-13-8-10(5-6-12(13)23)15-20-14(21-22-15)9-3-2-4-11(7-9)16(17,18)19/h2-8,23H,1H3,(H,20,21,22)

InChI-Schlüssel

IAKPFCPAGIRPQP-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)C2=NC(=NN2)C3=CC(=CC=C3)C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.